Cas no 2287339-54-0 (3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 2287339-54-0
- EN300-6761738
-
- Inchi: 1S/C12H10ClFO2/c13-9-3-7(14)1-2-8(9)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16)
- InChI Key: WWIFMMAHZFWKFM-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C12CC(C(=O)O)(C1)C2)F
Computed Properties
- Exact Mass: 240.0353354g/mol
- Monoisotopic Mass: 240.0353354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3Ų
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6761738-0.05g |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2287339-54-0 | 95.0% | 0.05g |
$1584.0 | 2025-03-13 | |
| Enamine | EN300-6761738-0.1g |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2287339-54-0 | 95.0% | 0.1g |
$1660.0 | 2025-03-13 | |
| Enamine | EN300-6761738-0.25g |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2287339-54-0 | 95.0% | 0.25g |
$1735.0 | 2025-03-13 | |
| Enamine | EN300-6761738-0.5g |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2287339-54-0 | 95.0% | 0.5g |
$1811.0 | 2025-03-13 | |
| Enamine | EN300-6761738-1.0g |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2287339-54-0 | 95.0% | 1.0g |
$1887.0 | 2025-03-13 | |
| Enamine | EN300-6761738-2.5g |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2287339-54-0 | 95.0% | 2.5g |
$3696.0 | 2025-03-13 | |
| Enamine | EN300-6761738-5.0g |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2287339-54-0 | 95.0% | 5.0g |
$5470.0 | 2025-03-13 | |
| Enamine | EN300-6761738-10.0g |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
2287339-54-0 | 95.0% | 10.0g |
$8110.0 | 2025-03-13 |
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Introduction to 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No: 2287339-54-0)
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2287339-54-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a fused cyclopropane ring and a carboxylic acid functional group, combined with a halogenated aromatic substituent, positions it as a versatile scaffold for the development of novel bioactive molecules.
The molecular framework of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid incorporates several key structural features that make it particularly valuable in drug discovery. The presence of a bicyclo[1.1.1]pentane core imparts rigidity and spatial constraints to the molecule, which can be exploited to optimize binding interactions with biological targets. Additionally, the chloro and fluoro substituents on the aromatic ring introduce regions of electronic and steric tunability, enabling fine-tuning of pharmacokinetic properties such as solubility, metabolic stability, and target affinity.
In recent years, there has been growing interest in leveraging heterocyclic scaffolds like the one present in 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid for the design of small-molecule inhibitors and modulators. The bicyclo[1.1.1]pentane motif has been demonstrated to enhance molecular diversity and oral bioavailability, making it a preferred choice in high-throughput screening campaigns targeting protein kinases, G protein-coupled receptors (GPCRs), and other therapeutic targets.
One of the most compelling aspects of this compound is its potential utility in the development of treatments for neurological disorders. Studies have shown that analogs bearing similar structural motifs exhibit inhibitory activity against enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The carboxylic acid functionality at the 1-position provides a handle for further derivatization via amide or ester coupling strategies, allowing medicinal chemists to explore novel pharmacophores with enhanced binding affinity and selectivity.
The fluoro substituent in particular has garnered attention for its ability to modulate metabolic stability and binding interactions through electronic effects and hydrogen bonding capabilities. Fluorine atoms can significantly influence the conformational preferences of molecules, often leading to improved pharmacokinetic profiles in vivo. This feature has been extensively exploited in the development of antiviral and anticancer agents, where fluorinated compounds have demonstrated superior efficacy compared to their non-fluorinated counterparts.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid by enabling rapid virtual screening and de novo design strategies. Molecular docking simulations have been employed to predict binding modes and affinities for this scaffold against various biological targets, providing valuable insights into structure-activity relationships (SAR). These computational approaches have complemented experimental efforts by identifying promising lead compounds for further optimization.
The synthesis of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid presents unique challenges due to the strained nature of the bicyclic system and the sensitivity of the halogenated aromatic ring to harsh reaction conditions. However, recent methodologies involving transition-metal-catalyzed cyclizations and palladium-mediated cross-coupling reactions have provided more efficient routes to this motif, reducing synthetic complexity and improving yields.
In conclusion, 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No: 2287339-54-0) represents a promising scaffold for pharmaceutical innovation with applications spanning multiple therapeutic areas. Its unique structural features—combining rigidity from the bicyclo[1.1.1]pentane core with tunable electronic properties from halogenated aromatic substituents—make it an attractive candidate for further exploration by medicinal chemists seeking to develop next-generation bioactive molecules.
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